molecular formula C26H29N5O3 B2954972 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-68-7

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2954972
CAS RN: 876151-68-7
M. Wt: 459.55
InChI Key: HTHMQVWVZZZKNR-UHFFFAOYSA-N
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Description

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O3 and its molecular weight is 459.55. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

This compound’s structure suggests potential for pharmacological exploration. Its pyrimido[2,1-f]purine scaffold is similar to other compounds that have shown a range of biological activities. For instance, pyrazoline derivatives have been studied for their neuroprotective effects on fish, indicating possible antioxidant and antitumor activities . This suggests that our compound could be investigated for similar neuroprotective properties in aquatic species, or even expanded into mammalian models to assess its efficacy in neurological disorders.

Antioxidant Properties

Given the structural similarity to compounds with known antioxidant properties, this compound could be researched for its ability to mitigate oxidative stress. Oxidative stress is linked to various diseases, and the compound’s potential to reduce oxidative damage could be significant. It could be used to study the effects on biomarkers like malondialdehyde (MDA), which is a common indicator of cellular oxidative injury .

Enzyme Inhibition Studies

The compound could serve as a candidate for studying enzyme inhibition, particularly acetylcholinesterase (AchE). AchE is crucial for nerve pulse transmission, and its inhibition can lead to significant behavioral changes. Investigating this compound’s effect on AchE activity could provide insights into new treatments for diseases characterized by cholinergic system dysfunctions .

Chemical Synthesis and Drug Design

The complex structure of this compound makes it a valuable model for synthetic chemistry research. It could be used to develop new synthetic pathways or to improve existing ones. Additionally, its structure could inspire the design of new drugs, especially considering the importance of the phenoxyphenyl group in medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the condensation of 4-phenoxybenzaldehyde with 3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione followed by cyclization to form the final product.", "Starting Materials": [ "4-phenoxybenzaldehyde", "3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Condensation of 4-phenoxybenzaldehyde with 3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in the presence of a base such as potassium carbonate in a suitable solvent such as ethanol or DMF to form the intermediate imine.", "Step 2: Cyclization of the intermediate imine by heating in the presence of a suitable acid catalyst such as sulfuric acid or trifluoroacetic acid to form the final product, 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione." ] }

CAS RN

876151-68-7

Molecular Formula

C26H29N5O3

Molecular Weight

459.55

IUPAC Name

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C26H29N5O3/c1-4-5-15-29-24(32)22-23(28(3)26(29)33)27-25-30(16-18(2)17-31(22)25)19-11-13-21(14-12-19)34-20-9-7-6-8-10-20/h6-14,18H,4-5,15-17H2,1-3H3

InChI Key

HTHMQVWVZZZKNR-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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